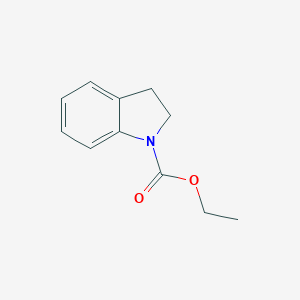
ethyl 2,3-dihydroindole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2,3-dihydroindole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
The synthesis of ethyl 2,3-dihydroindole-1-carboxylate can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by esterification . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
ethyl 2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemical Synthesis and Research Applications
Ethyl 2,3-dihydroindole-1-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Its synthesis can be achieved through methods such as Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles .
Table 1: Synthesis Methods of this compound
| Synthesis Method | Description |
|---|---|
| Fischer Indole Synthesis | Reaction of hydrazine derivatives with ketones/aldehydes under acidic conditions. |
| Alkylation | N-alkylation using alkyl halides in the presence of bases like potassium carbonate. |
| Acyl Transfer | Reactions with acyl chlorides or anhydrides to form acylated derivatives. |
Biological Applications
The compound has been studied for its potential therapeutic effects against various diseases. Its derivatives have shown promise in anticancer research, with notable cytotoxicity against human cancer cell lines such as colon and prostate cancer .
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Target Disease/Condition | Reference |
|---|---|---|
| Anticancer | Colon Cancer SW620 | |
| Antimicrobial | Various microbial infections | |
| Anti-inflammatory | Inflammatory diseases |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its role as a precursor to biologically active molecules. Research has focused on its derivatives for developing new drugs targeting cancer and inflammatory diseases .
Case Study: Anticancer Properties
Recent studies have synthesized novel derivatives based on this compound that exhibit significant anticancer properties. For example, compounds derived from this scaffold showed effective inhibition against specific cancer cell lines, demonstrating the potential for further drug development .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the production of various drugs and agrochemicals. Its derivatives are explored for their potential applications in developing new therapeutic agents due to their diverse biological activities .
作用機序
The mechanism of action of ethyl 2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cell signaling pathways and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and protein interactions.
類似化合物との比較
ethyl 2,3-dihydroindole-1-carboxylate can be compared with other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid . While these compounds share a common indole core, their functional groups and biological activities differ. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxylic acid has been studied for its antiviral properties
特性
CAS番号 |
61589-17-1 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
InChIキー |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
正規SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















